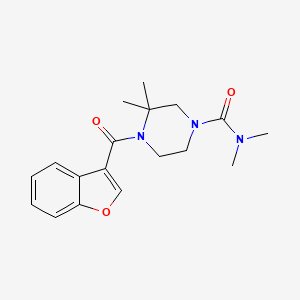
4-(1-benzofuran-3-carbonyl)-N,N,3,3-tetramethylpiperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-benzofuran-3-carbonyl)-N,N,3,3-tetramethylpiperazine-1-carboxamide is a synthetic organic compound that features a benzofuran ring fused with a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-benzofuran-3-carbonyl)-N,N,3,3-tetramethylpiperazine-1-carboxamide typically involves the following steps:
Formation of Benzofuran-3-carbonyl Chloride: This intermediate is prepared by reacting benzofuran with thionyl chloride under reflux conditions.
Nucleophilic Substitution: The benzofuran-3-carbonyl chloride is then reacted with N,N,3,3-tetramethylpiperazine in the presence of a base such as triethylamine to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(1-benzofuran-3-carbonyl)-N,N,3,3-tetramethylpiperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The piperazine moiety can undergo nucleophilic substitution reactions with alkyl halides to form N-alkyl derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of benzofuran-3-carboxylic acid.
Reduction: Formation of 4-(1-benzofuran-3-yl)-N,N,3,3-tetramethylpiperazine-1-methanol.
Substitution: Formation of N-alkyl derivatives of the piperazine ring.
Scientific Research Applications
4-(1-benzofuran-3-carbonyl)-N,N,3,3-tetramethylpiperazine-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its effects on cellular processes and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 4-(1-benzofuran-3-carbonyl)-N,N,3,3-tetramethylpiperazine-1-carboxamide involves its interaction with specific molecular targets. The benzofuran ring can interact with aromatic amino acids in proteins, while the piperazine moiety can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzbromarone: A benzofuran derivative used as a uricosuric agent.
Amiodarone: A benzofuran derivative used as an anti-arrhythmic drug.
Benziodarone: Another benzofuran derivative with uricosuric properties.
Uniqueness
4-(1-benzofuran-3-carbonyl)-N,N,3,3-tetramethylpiperazine-1-carboxamide is unique due to its combination of a benzofuran ring with a highly substituted piperazine moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
4-(1-benzofuran-3-carbonyl)-N,N,3,3-tetramethylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-18(2)12-20(17(23)19(3)4)9-10-21(18)16(22)14-11-24-15-8-6-5-7-13(14)15/h5-8,11H,9-10,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALFFDXUEIIWYOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCN1C(=O)C2=COC3=CC=CC=C32)C(=O)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[3-(3-Chlorophenyl)sulfanylpyrrolidin-1-yl]-[4-hydroxy-1-(4-methoxyphenyl)pyrazol-3-yl]methanone](/img/structure/B6965270.png)
![1-[3-(1H-imidazol-2-yl)piperidin-1-yl]-5-morpholin-4-ylpentan-1-one](/img/structure/B6965276.png)
![(2,4-Dimethylpyrimidin-5-yl)-[4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl]methanone](/img/structure/B6965281.png)
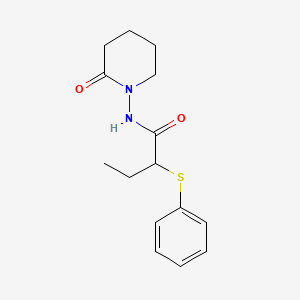
![N,2-dimethyl-N-[(1-methylimidazol-2-yl)methyl]-6-oxo-1H-pyridine-4-carboxamide](/img/structure/B6965294.png)

![4-[2-(cyclopropylmethoxy)acetyl]-N,N,3,3-tetramethylpiperazine-1-carboxamide](/img/structure/B6965311.png)
![N,N,3,3-tetramethyl-4-[4-(2-methyl-1,3-thiazol-4-yl)butanoyl]piperazine-1-carboxamide](/img/structure/B6965328.png)
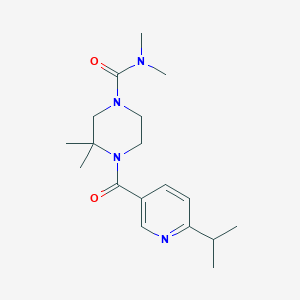
![N,N,3,3-tetramethyl-4-[2-(4-oxo-1,2,3-benzotriazin-3-yl)acetyl]piperazine-1-carboxamide](/img/structure/B6965342.png)
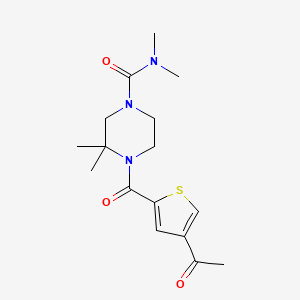
![N-[4-methyl-2-(2,2,2-trifluoroethoxy)phenyl]-2-pyridin-3-yloxyacetamide](/img/structure/B6965354.png)
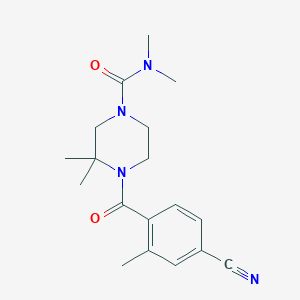
![1-[2-Oxo-2-(2-pyridin-3-ylpyrrolidin-1-yl)ethyl]-3,4-dihydroquinolin-2-one](/img/structure/B6965368.png)
